Physicochemical Property Comparison: Pyrrolidine vs. Morpholine Sulfonamide Analog
A direct structural comparison between the target compound and its closest commercially available analog, the morpholine sulfonamide (CAS 2097926-80-0), reveals key physicochemical differences driven by the sulfonamide substituent. The target compound's pyrrolidine ring imparts different lipophilicity and hydrogen-bonding capacity, which are critical for membrane permeability and target binding. [1]
| Evidence Dimension | Calculated LogP (cLogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | cLogP: 1.01, TPSA: 109.78 Ų |
| Comparator Or Baseline | Morpholine analog (CAS 2097926-80-0): cLogP: 0.3, TPSA: 113 Ų |
| Quantified Difference | cLogP difference: +0.71 (higher for target). TPSA difference: -3.22 Ų (lower for target). |
| Conditions | In silico prediction (DrugBank/ChEMBL data). |
Why This Matters
For procurement, this quantified difference in lipophilicity (cLogP) is meaningful for projects where blood-brain barrier penetration or cellular permeability is a key selection criterion, making the target compound a preferred choice over its more polar morpholine analog for intracellular target engagement.
- [1] Kuujia. (n.d.). Cas no 2097926-80-0 (N-{1-4-(morpholine-4-sulfonyl)benzoylazetidin-3-yl}pyrimidin-4-amine). Retrieved April 29, 2026, from https://www.kuujia.com/cas-2097926-80-0.html View Source
